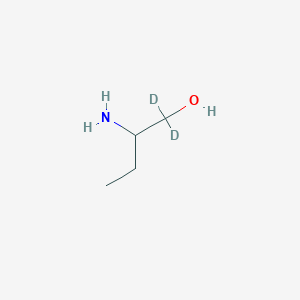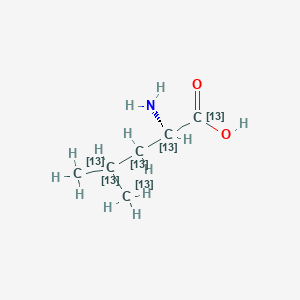
L-Leucine-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucine-13C6: is a stable isotope-labeled form of L-Leucine, an essential branched-chain amino acid. The “13C6” label indicates that all six carbon atoms in the leucine molecule are replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and protein quantification.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Leucine-13C6 is typically synthesized through chemical synthesis methods that incorporate carbon-13 into the leucine molecule. One common approach involves the use of labeled precursors in a multi-step synthesis process. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the incorporation of the carbon-13 isotope.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The final product is usually lyophilized to ensure stability and ease of storage.
Chemical Reactions Analysis
Types of Reactions: L-Leucine-13C6 can undergo various chemical reactions, including:
Oxidation: Conversion to keto acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but often involve nucleophiles or electrophiles.
Major Products:
Oxidation: Keto acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted leucine derivatives.
Scientific Research Applications
Chemistry: L-Leucine-13C6 is used in stable isotope labeling for mass spectrometry, enabling precise quantification of proteins and metabolites.
Biology: In biological research, it is used to study metabolic pathways and protein synthesis. The labeled leucine allows for tracking and quantification of protein turnover and metabolic flux.
Medicine: this compound is employed in clinical research to investigate metabolic disorders and muscle wasting diseases. It helps in understanding the role of leucine in muscle protein synthesis and degradation.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It aids in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
L-Leucine-13C6 exerts its effects by being incorporated into proteins during synthesis. The labeled carbon atoms allow for tracking and quantification of the leucine molecule within biological systems. The primary molecular targets include enzymes involved in protein synthesis and degradation pathways. The labeled leucine is metabolized similarly to the natural leucine, providing insights into metabolic processes and protein dynamics.
Comparison with Similar Compounds
L-Valine-13C5: Another labeled branched-chain amino acid used in similar research applications.
L-Isoleucine-13C6: A labeled isomer of leucine with similar applications in metabolic studies.
L-Lysine-13C6,15N2: A labeled amino acid used in protein quantification and metabolic research.
Uniqueness: L-Leucine-13C6 is unique due to its specific labeling of all six carbon atoms, making it highly useful for detailed metabolic studies. Its role as an essential amino acid also makes it crucial for studying protein synthesis and muscle metabolism.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
137.13 g/mol |
IUPAC Name |
(2S)-2-amino-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
ROHFNLRQFUQHCH-IQUPZBQQSA-N |
Isomeric SMILES |
[13CH3][13CH]([13CH3])[13CH2][13C@@H]([13C](=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


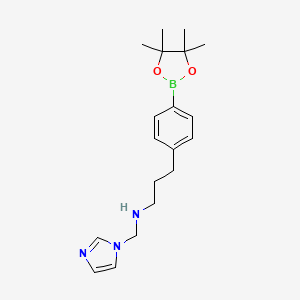

![N-(2-Fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12055446.png)
![N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride](/img/structure/B12055453.png)

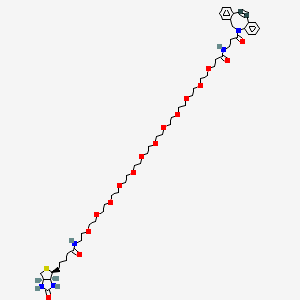
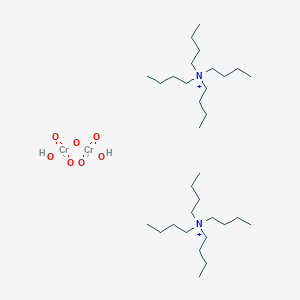
![Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate](/img/structure/B12055467.png)
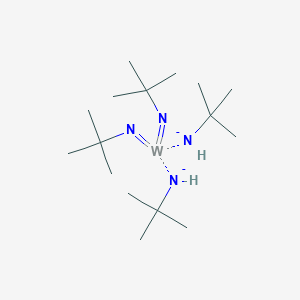


![3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide](/img/structure/B12055495.png)
